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Compound of Interest

Compound Name: 2,7-Dibromotriphenylene

Cat. No.: B088987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,7-
Dibromotriphenylene as a monomer in the synthesis of polytriphenylene-based materials.

Detailed protocols for common polymerization methods are provided, along with potential

applications in organic electronics and as a platform for drug delivery systems.

Introduction to 2,7-Dibromotriphenylene
2,7-Dibromotriphenylene is a polycyclic aromatic hydrocarbon characterized by a rigid, planar

triphenylene core with bromine substituents. This molecular structure imparts significant

thermal stability and unique optoelectronic properties, making it a valuable building block for

advanced materials.[1] Polymers derived from this monomer are of interest for their potential

use as organic semiconductors and in the development of novel drug delivery platforms.[1][2]

Key Properties of 2,7-Dibromotriphenylene:
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Property Value Reference

CAS Number 888041-37-0 [1]

Molecular Weight 439.15 g/mol [1]

Appearance
White to light yellow crystalline

powder
[1]

Melting Point 311-313 °C [1]

Solubility

Insoluble in water; soluble in

organic solvents like

chloroform, benzene, and

toluene.

[1]

Polymerization of 2,7-Dibromotriphenylene
2,7-Dibromotriphenylene can be polymerized via common cross-coupling reactions to form

poly(2,7-triphenylene). The two primary methods, Yamamoto and Suzuki-Miyaura coupling, are

detailed below. These methods allow for the synthesis of linear conjugated polymers.

Yamamoto Homocoupling
Yamamoto coupling is a dehalogenative polycondensation reaction that utilizes a nickel(0)

complex to couple aryl halides.[3][4] This method is effective for the synthesis of conjugated

polymers from dibromoaromatic compounds.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.mdpi.com/2073-4360/14/1/203
https://www.mdpi.com/2073-4360/14/1/203
https://www.mdpi.com/2073-4360/14/1/203
https://www.mdpi.com/2073-4360/14/1/203
https://www.mdpi.com/2073-4360/14/1/203
https://www.benchchem.com/product/b088987?utm_src=pdf-body
https://www.benchchem.com/product/b088987?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9044416/
https://www.researchgate.net/publication/356991573_Preparation_of_substituted_triphenylenes_via_nickel-mediated_Yamamoto_coupling
https://pmc.ncbi.nlm.nih.gov/articles/PMC9044416/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Preparation

Polymerization Workup & Purification Characterization

2,7-Dibromotriphenylene

Heat to 80°C
under Inert AtmosphereNi(COD)₂ + bpy

Anhydrous DMF/Toluene

Precipitate in MethanolCool to RT Wash with HCl, EDTA, H₂O Soxhlet Extraction Dry under Vacuum GPC, NMR, UV-Vis

Click to download full resolution via product page

Experimental workflow for Yamamoto polymerization.

Protocol: Yamamoto Polymerization of 2,7-Dibromotriphenylene

Materials:

2,7-Dibromotriphenylene

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

2,2'-Bipyridine (bpy)

Anhydrous N,N-Dimethylformamide (DMF)

Anhydrous Toluene

Methanol

Hydrochloric Acid (HCl), 1M

EDTA solution

Argon or Nitrogen gas
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Procedure:

Reaction Setup: In a flame-dried Schlenk flask, add Ni(COD)₂ (1.2 eq) and 2,2'-bipyridine

(1.2 eq).

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen)

three times.

Solvent Addition: Add a mixture of anhydrous DMF and toluene (e.g., 2:1 v/v) via a cannula.

Stir the mixture at 80°C until a dark-colored solution forms, indicating the formation of the

active Ni(0) complex.

Monomer Addition: Add 2,7-Dibromotriphenylene (1.0 eq) to the reaction mixture.

Polymerization: Stir the reaction mixture at 80°C for 24-48 hours under an inert atmosphere.

The polymer may precipitate as the reaction proceeds.

Workup: Cool the reaction to room temperature. Pour the mixture into a large volume of

methanol to precipitate the polymer.

Purification: Filter the crude polymer. To remove the nickel catalyst, wash the polymer

sequentially with hot 1M HCl, water, an EDTA solution, and finally with water until the filtrate

is neutral.

Final Purification: Further purify the polymer by Soxhlet extraction with a suitable solvent

(e.g., chloroform or THF) to remove oligomers and impurities.

Drying: Dry the purified polymer under vacuum at 60°C overnight.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an

organohalide and a boronic acid or ester.[5] For polymerization, 2,7-Dibromotriphenylene is

reacted with a diboronic acid or its ester derivative. This method offers excellent functional

group tolerance.[6]
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Reaction Preparation

Polymerization Workup & Purification Characterization

2,7-Dibromotriphenylene
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Experimental workflow for Suzuki polymerization.

Protocol: Suzuki Polymerization of 2,7-Dibromotriphenylene

Materials:

2,7-Dibromotriphenylene

1,4-Benzenediboronic acid bis(pinacol) ester (or other diboronic ester)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂]

with a suitable phosphine ligand

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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Toluene

Deionized Water

Aliquot 336 (phase-transfer catalyst, optional)

Methanol

Argon or Nitrogen gas

Procedure:

Reaction Setup: In a Schlenk flask, combine 2,7-Dibromotriphenylene (1.0 eq), the

diboronic ester comonomer (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and

the base (e.g., K₂CO₃, 3-4 eq).

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

Solvent Addition: Add degassed toluene and a degassed aqueous solution of the base (or

water if using a solid base). Add a phase-transfer catalyst like Aliquot 336 if needed.

Polymerization: Heat the mixture to 90-100°C and stir vigorously for 24-72 hours under an

inert atmosphere.

End-capping: To control the molecular weight and terminate the chain ends, small amounts

of a monofunctional aryl halide (e.g., bromobenzene) and a monofunctional boronic acid

(e.g., phenylboronic acid) can be added towards the end of the reaction.

Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers.

Extract the aqueous layer with toluene or chloroform.

Purification: Combine the organic layers, wash with water and brine, and then dry over

anhydrous magnesium sulfate. Concentrate the solution and precipitate the polymer by

adding it to a large volume of methanol.

Final Purification: The polymer can be further purified by column chromatography or Soxhlet

extraction.
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Drying: Dry the purified polymer under vacuum at 60°C.

Characterization and Expected Data
The resulting polymers should be characterized to determine their molecular weight, structure,

and purity. Below is a table of expected data for poly(2,7-triphenylene) synthesized by these

methods. Note: These are representative values, and actual results may vary based on specific

reaction conditions.

Polymerization
Method

Expected Mn
(kDa)

Expected Mw
(kDa)

Expected PDI
(Mw/Mn)

Expected Yield
(%)

Yamamoto

Coupling
8 - 20 15 - 45 1.8 - 2.5 70 - 90

Suzuki Coupling 10 - 30 20 - 70 2.0 - 3.0 80 - 95

Characterization Techniques:

Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular

weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and

purity.

UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the

conjugated polymer.[2]

Application in Drug Development: Porous
Polytriphenylene for Drug Delivery
The rigid structure of the triphenylene unit can be exploited to create porous organic polymers

(POPs) with high surface areas, suitable for use as drug delivery vehicles.[1][5] Porous

microspheres and polymers offer excellent adsorption capabilities for therapeutic agents.[8][9]

A potential route to such materials is through the synthesis of a cross-linked network polymer.
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Synthesis of Porous Polymer
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Conceptual workflow for porous polytriphenylene in drug delivery.

Protocol: Synthesis of a Porous Polytriphenylene Network via Suzuki Coupling

This protocol describes a hypothetical synthesis of a cross-linked porous polymer network

using 2,7-Dibromotriphenylene and a tetra-functional boronic ester cross-linker.
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Materials:

2,7-Dibromotriphenylene

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane

[Pd₂(dba)₃] as a catalyst precursor

SPhos as a ligand

Potassium phosphate (K₃PO₄)

Dioxane and Water (degassed)

Procedure:

Monomer Preparation: In a Schlenk tube, add 2,7-Dibromotriphenylene (2.0 eq) and the

tetrakis-boronic ester cross-linker (1.0 eq).

Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium

catalyst and ligand.

Reaction Setup: Add the base (K₃PO₄) to the monomer mixture. Evacuate and backfill the

tube with argon.

Solvent and Catalyst Addition: Add degassed dioxane and water, followed by the catalyst

solution via syringe.

Polymerization: Heat the reaction mixture at 100-120°C for 48-72 hours. A solid precipitate

will form.

Workup and Purification: Cool the reaction. Filter the solid polymer and wash extensively

with water, methanol, THF, and chloroform to remove unreacted monomers, catalyst

residues, and oligomers.

Activation: Dry the polymer and then activate it by heating under high vacuum to remove any

trapped solvent from the pores.
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Characterization: The porosity of the resulting polymer can be characterized by BET

(Brunauer-Emmett-Teller) analysis to determine the surface area and pore size distribution.

This porous material could then be investigated for its capacity to load and release drug

molecules, potentially offering a new platform for controlled drug delivery applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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